molecular formula C5H13BrN2S B6596918 (tert-butylsulfanyl)methanimidamide hydrobromide CAS No. 53243-22-4

(tert-butylsulfanyl)methanimidamide hydrobromide

Cat. No. B6596918
CAS RN: 53243-22-4
M. Wt: 213.14 g/mol
InChI Key: BBWUSHHSRURPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tert-butylsulfanyl)methanimidamide hydrobromide, otherwise known as TBMAH, is a synthetic compound that has been studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

TBMAH has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds. In addition, it has been used in the development of new drugs and in the study of metabolic pathways.

Mechanism of Action

The exact mechanism of action of TBMAH is not yet fully understood. However, it is believed to act as a catalyst in organic synthesis by facilitating the formation of chemical bonds between molecules. It is also thought to inhibit the activity of certain enzymes, which can have beneficial effects in some cases.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMAH have not been extensively studied. However, it has been shown to have some beneficial effects on the activity of certain enzymes. In addition, it has been found to have some potential anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

TBMAH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. However, it has some limitations; it is not very soluble in water, and it is not very reactive in certain conditions.

Future Directions

TBMAH has numerous potential future directions for research. These include further investigation into its mechanism of action, as well as its potential applications in drug development and metabolic pathways. In addition, it could be used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an intermediate in the synthesis of other compounds. Finally, it could be investigated for its potential anti-cancer effects in animal studies.

Synthesis Methods

TBMAH can be synthesized in a variety of ways, including the reaction of tert-butylsulfanylmethanimidamide with bromine in an aqueous medium. This reaction is typically carried out at room temperature and yields a white solid product. Other methods of synthesis have also been reported, such as the reaction of tert-butylsulfanylmethanimidamide with bromine in an organic solvent and the reaction of tert-butylsulfanylmethanimidamide with bromine in aqueous acetic acid.

properties

IUPAC Name

tert-butyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUSHHSRURPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53243-22-4
Record name 2-(tert-Butyl)isothiouronium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.